molecular formula C9H13ClN2O B13320954 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide

Cat. No.: B13320954
M. Wt: 200.66 g/mol
InChI Key: KZGMITNDXJAVHH-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is a chemical compound with the molecular formula C9H13ClN2O. This compound is known for its unique structure, which includes a chloro group, a cyano group, and a cyclopropyl group attached to an acetamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide typically involves the reaction of 2-chloroacetamide with a suitable cyano and cyclopropyl-containing reagent. One common method involves the reaction of 2-chloroacetamide with 1-cyano-1-methylethylamine and cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro group can participate in substitution reactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
  • 2-chloro-N-(1-cyano-1-methylethyl)-N-ethylacetamide
  • 2-chloro-N-(1-cyano-1-methylethyl)-N-propylacetamide

Uniqueness

2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different alkyl groups attached to the acetamide backbone. The cyclopropyl group can influence the compound’s reactivity, stability, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-N-(2-cyanopropan-2-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C9H13ClN2O/c1-9(2,6-11)12(7-3-4-7)8(13)5-10/h7H,3-5H2,1-2H3

InChI Key

KZGMITNDXJAVHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N(C1CC1)C(=O)CCl

Origin of Product

United States

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